4-Bromothiophen-2-amine
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Overview
Description
4-Bromothiophen-2-amine is an organic compound with the molecular formula C4H4BrNS It is a derivative of thiophene, where the amine group is attached to the second carbon and a bromine atom is attached to the fourth carbon of the thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Bromothiophen-2-amine can be synthesized through several methods. One common approach involves the bromination of thiophen-2-amine. This reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. One such method could be the continuous flow synthesis, where the reactants are continuously fed into a reactor, and the product is continuously removed. This method can improve the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-Bromothiophen-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.
Oxidation and Reduction: The amine group can be oxidized to form nitro derivatives or reduced to form corresponding amines.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products:
Substitution Products: Various substituted thiophenes.
Oxidation Products: Nitrothiophenes.
Reduction Products: Aminothiophenes.
Coupling Products: Biaryl compounds.
Scientific Research Applications
4-Bromothiophen-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It can be used in the study of enzyme interactions and as a precursor for bioactive compounds.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Bromothiophen-2-amine depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The bromine atom and the amine group can participate in various interactions, including hydrogen bonding and halogen bonding, which can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Thiophen-2-amine: Lacks the bromine atom, making it less reactive in certain substitution reactions.
4-Chlorothiophen-2-amine: Similar structure but with a chlorine atom instead of bromine, which can affect its reactivity and applications.
4-Iodothiophen-2-amine: Contains an iodine atom, which can make it more reactive in coupling reactions compared to the bromine derivative.
Uniqueness: 4-Bromothiophen-2-amine is unique due to the presence of the bromine atom, which makes it highly reactive in various chemical reactions, particularly in substitution and coupling reactions. This reactivity makes it a valuable intermediate in the synthesis of more complex molecules.
Properties
Molecular Formula |
C4H4BrNS |
---|---|
Molecular Weight |
178.05 g/mol |
IUPAC Name |
4-bromothiophen-2-amine |
InChI |
InChI=1S/C4H4BrNS/c5-3-1-4(6)7-2-3/h1-2H,6H2 |
InChI Key |
DILITPHHDSYMPV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC=C1Br)N |
Origin of Product |
United States |
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